molecular formula C17H15F2N3O B2938381 2-[cyano(3-ethylphenyl)amino]-N-(3,4-difluorophenyl)acetamide CAS No. 1384679-01-9

2-[cyano(3-ethylphenyl)amino]-N-(3,4-difluorophenyl)acetamide

Cat. No. B2938381
CAS RN: 1384679-01-9
M. Wt: 315.324
InChI Key: MLTDGWSVKZUKSL-UHFFFAOYSA-N
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Description

The compound “2-[cyano(3-ethylphenyl)amino]-N-(3,4-difluorophenyl)acetamide” is a complex organic molecule. It contains a cyano group (-CN), an ethylphenyl group (C6H5C2H5), an amino group (-NH2), and a difluorophenyl group (C6H3F2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, cyanoacetamides can generally be synthesized through the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Chemical Reactions Analysis

Cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .

properties

IUPAC Name

2-(N-cyano-3-ethylanilino)-N-(3,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O/c1-2-12-4-3-5-14(8-12)22(11-20)10-17(23)21-13-6-7-15(18)16(19)9-13/h3-9H,2,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTDGWSVKZUKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)NC2=CC(=C(C=C2)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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